GNE-6640

Overview

Description

GNE-6640 is a small-molecule inhibitor specifically designed to target ubiquitin-specific-processing protease 7 (USP7). This compound has shown significant potential in the field of cancer research due to its ability to modulate the p53-MDM2 pathway, which is crucial for cell cycle regulation and apoptosis .

Mechanism of Action

Target of Action

GNE-6640 primarily targets the Ubiquitin-Specific Protease 7 (USP7) . USP7, a member of the deubiquitinases (DUBs) family, plays a crucial role in the regulation of protein degradation under physiological conditions . It hydrolyzes the bonds among ubiquitin and removes the macromolecular ubiquitin chain attached to the substrate, freeing the substrate from being recognized and degraded by the 26S proteasome .

Mode of Action

This compound exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to the active conformation . This interaction with USP7 inhibits the enzyme’s activity, disrupting the normal process of protein degradation .

Biochemical Pathways

The inhibition of USP7 by this compound affects various molecular signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By disrupting these pathways, this compound can influence a wide range of biological processes.

Pharmacokinetics

This compound has been noted for its oral bioavailability , which suggests that it can be effectively absorbed in the digestive tract and distributed throughout the body. This property enhances the compound’s potential as a therapeutic agent.

Result of Action

The inhibition of USP7 by this compound leads to the induction of tumor cell death and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds . This suggests that this compound could be a valuable tool in cancer treatment strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GNE-6640 involves multiple steps, starting with the preparation of the indazole core. The indazole is then functionalized at the 5-position with various substituents to enhance its binding affinity and specificity for USP7. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: GNE-6640 primarily undergoes substitution reactions due to the presence of reactive functional groups on the indazole core. It can also participate in hydrogen bonding and van der Waals interactions, which are crucial for its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with enhanced binding properties or modified pharmacokinetic profiles. These derivatives are often tested for their efficacy in inhibiting USP7 and their potential therapeutic applications .

Scientific Research Applications

GNE-6640 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

GNE-6776: Another USP7 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

FT671 and FT827: These compounds also target USP7 but have distinct structural features and binding affinities.

Uniqueness of GNE-6640: this compound is unique due to its specific binding interactions with the USP7 catalytic domain, particularly the hydrogen bonds formed with His403 and Asp349. These interactions enhance its inhibitory potency and selectivity compared to other USP7 inhibitors .

Biological Activity

GNE-6640 is a selective and non-covalent inhibitor of ubiquitin-specific peptidase 7 (USP7), a critical enzyme in the ubiquitin-proteasome system that regulates protein degradation and signaling pathways. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting USP7, which is involved in deubiquitination processes that regulate the stability and activity of several proteins, including MDM2 and p53. The inhibition of USP7 leads to increased ubiquitination of MDM2, promoting its degradation and consequently stabilizing p53. This mechanism is crucial because p53 is a tumor suppressor that plays a significant role in cell cycle regulation and apoptosis.

Key IC50 Values

| Target | IC50 Value (μM) |

|---|---|

| Full-length USP7 | 0.75 |

| USP7 Catalytic Domain | 0.43 |

| Full-length USP43 | 20.3 |

| Ub-MDM2 | 0.23 |

These values indicate the potency of this compound against various forms of USP7, suggesting its potential effectiveness in therapeutic applications targeting cancer cells .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across multiple cancer cell lines. In vitro studies show that it can decrease the viability of over 108 cell lines with IC50 values less than or equal to 10 μM. Notably, this compound enhances the cytotoxic effects of standard chemotherapeutic agents such as doxorubicin and cisplatin, which activate the p53 pathway, thereby increasing the efficacy of USP7 inhibition .

Case Study: Combination Therapy

A study involving the combination of this compound with doxorubicin revealed enhanced tumor cell death compared to either treatment alone. This synergistic effect is attributed to this compound's ability to stabilize p53 levels, leading to increased expression of pro-apoptotic genes and cell cycle arrest .

Research Findings

Recent research has elucidated several important findings regarding this compound:

- Induction of Tumor Cell Death : this compound has been shown to induce apoptosis in cancer cells by stabilizing p53 and promoting MDM2 degradation.

- Impact on Ubiquitin Binding : Structural studies indicate that this compound interacts with USP7 at a site distinct from the catalytic cysteine, effectively disrupting its deubiquitinating activity without covalent modification .

- Enhanced Cytotoxicity with Other Agents : The compound has been found to increase cytotoxicity when used alongside other targeted therapies, including PIM kinase inhibitors, suggesting its versatility in combination therapies for cancer treatment .

Properties

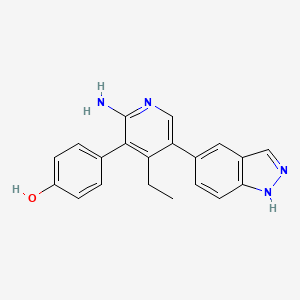

IUPAC Name |

4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXJQQBKROZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.